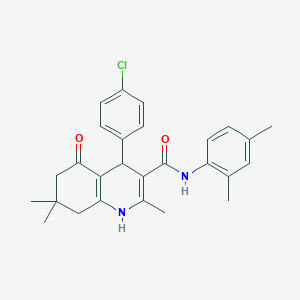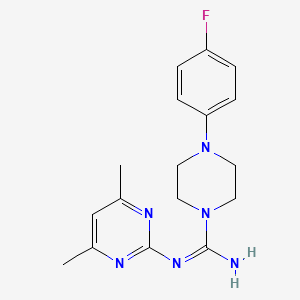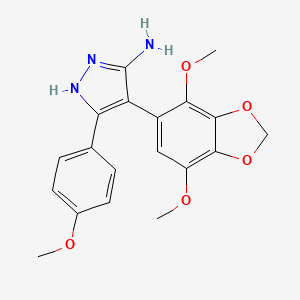
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorphenyl)-N-(2,4-Dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydrochinolin-3-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Chinolinkern, Chlorphenyl- und Dimethylphenylgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Chlorphenyl)-N-(2,4-Dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydrochinolin-3-carboxamid beinhaltet in der Regel mehrstufige organische Reaktionen. Zu den wichtigsten Schritten gehören die Bildung des Chinolinkern, gefolgt von der Einführung der Chlorphenyl- und Dimethylphenylgruppen. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, sind entscheidend für das Erreichen hoher Ausbeuten und Reinheit.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um Wirtschaftlichkeit und Skalierbarkeit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Systemen zur präzisen Steuerung von Reaktionsparametern umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Chlorphenyl)-N-(2,4-Dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydrochinolin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden so angepasst, dass die gewünschten Umwandlungen erzielt werden.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Substitutionsreaktionen eine Vielzahl von substituierten Chinolinverbindungen hervorbringen können.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorphenyl)-N-(2,4-Dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydrochinolin-3-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann in verschiedenen organischen Reaktionen verwendet werden.
Biologie: Die Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie zu einem Kandidaten für die Untersuchung biochemischer Pfade und Wechselwirkungen macht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Chlorphenyl)-N-(2,4-Dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydrochinolin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können biochemische Pfade modulieren und zu verschiedenen Effekten führen. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung eingesetzt wird.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4-Chlorphenyl)-1-(2,5-Dimethylphenyl)-1,3-dihydro-2H-imidazol-2-thion
- 4-(2,4-Dimethylphenyl)-1-phenyl-1,3-dihydro-imidazol-2-thion
- 4-(4-Chlorphenyl)-1-(2,6-Dichlorphenyl)-5-ethyl-1H-imidazol-2-thiol-hydrobromid
Einzigartigkeit
4-(4-Chlorphenyl)-N-(2,4-Dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydrochinolin-3-carboxamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und dem Chinolinkern einzigartig. Diese Struktur verleiht ihm einzigartige chemische und biologische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C27H29ClN2O2 |
|---|---|
Molekulargewicht |
449.0 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H29ClN2O2/c1-15-6-11-20(16(2)12-15)30-26(32)23-17(3)29-21-13-27(4,5)14-22(31)25(21)24(23)18-7-9-19(28)10-8-18/h6-12,24,29H,13-14H2,1-5H3,(H,30,32) |
InChI-Schlüssel |
AVRJTFYNNVEQIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11046226.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide](/img/structure/B11046229.png)
![7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11046230.png)
![(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)imidazolidine-2,4-dione](/img/structure/B11046235.png)
![7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11046236.png)
![Benzo[b]phenazine-6,11-dione](/img/structure/B11046238.png)
![4-(4-chlorophenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11046244.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11046252.png)
![N-carbamimidoyl-4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11046253.png)
![4-tert-butyl-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11046254.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11046262.png)
![4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046272.png)


